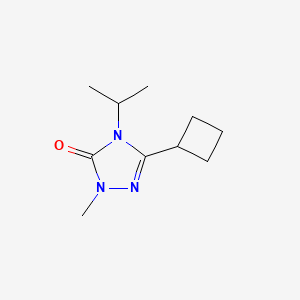
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide, also known as Compound A, is a chemical compound that has been the subject of significant scientific research due to its potential applications in the pharmaceutical industry. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor and Collagenase 3 . These targets play crucial roles in various biological processes, including hormone signaling and tissue remodeling, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could lead to changes in cellular processes regulated by these targets.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A is its broad range of potential applications in the pharmaceutical industry. It has been found to have anti-tumor, anti-inflammatory, and neuroprotective properties, making it an attractive target for drug development. Additionally, it has been shown to have relatively low toxicity in animal studies. However, one limitation of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A. One area of interest is its potential applications in the treatment of diabetes. Further studies are needed to better understand its effects on glucose metabolism and insulin sensitivity. Additionally, research on the mechanisms of action of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A may lead to the identification of new drug targets for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A may enable its use in a wider range of experimental settings.
Synthesis Methods
The synthesis of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide involves the reaction of 4-fluoroaniline and 2-methoxypyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Scientific Research Applications
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In the field of neuroscience, 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide A has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXLOVTUBXRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2394874.png)
![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394877.png)

![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)
![N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2394880.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)
